

# Pecavaptan (BAY 1753011) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pecavaptan |           |
| Cat. No.:            | B609889    | Get Quote |

## Pecavaptan (BAY 1753011): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pecavaptan** (BAY 1753011) is an investigational, orally active, small molecule functioning as a dual antagonist of the vasopressin V1a and V2 receptors.[1][2][3] Developed by Bayer, it has been evaluated for the treatment of congestive heart failure.[2][4] By simultaneously blocking both V1a and V2 receptors, **Pecavaptan** aims to offer a balanced therapeutic approach by combining the aquaretic effects of V2 receptor antagonism with the potential hemodynamic benefits of V1a receptor blockade.[1] This document provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **Pecavaptan**.

## **Chemical Structure and Properties**

**Pecavaptan** is a complex heterocyclic molecule containing chlorobenzene and triazole moieties.

### **Chemical Structure**

Figure 1: 2D Chemical Structure of Pecavaptan (BAY 1753011)

### **Chemical and Physicochemical Properties**



A summary of the known chemical and physicochemical properties of **Pecavaptan** is provided in the table below. Experimentally determined properties such as melting point, boiling point, and pKa are not readily available in the public domain.

| Property             | Value                                                                                     | Reference(s) |
|----------------------|-------------------------------------------------------------------------------------------|--------------|
| IUPAC Name           | N/A                                                                                       |              |
| Synonyms             | BAY 1753011, BAY-1753011                                                                  | [4]          |
| CAS Number           | 1914998-56-3                                                                              | [1]          |
| Molecular Formula    | С22H19Cl2F3N6O3                                                                           | [4]          |
| Molecular Weight     | 543.33 g/mol                                                                              | [4]          |
| SMILES               | OINVALID-LINK CN1C(C2=CC=C(CI)C=C2)=N N(CC3=NN(C4=CC(CI)=CC=C 4)C(INVALID-LINK C)=N3)C1=O | [1]          |
| Predicted LogP       | N/A                                                                                       |              |
| Predicted Solubility | N/A                                                                                       | _            |
| Predicted pKa        | N/A                                                                                       |              |

# Pharmacological Properties Mechanism of Action

**Pecavaptan** is a potent and balanced dual antagonist of the vasopressin V1a and V2 receptors.[1] Arginine vasopressin (AVP) is a key hormone in regulating water homeostasis and vascular tone. Its effects are mediated through V1a and V2 receptors, which are G-protein coupled receptors (GPCRs).

V1a Receptor Antagonism: V1a receptors are primarily located on vascular smooth muscle
cells. Their activation by AVP leads to vasoconstriction via the Gq signaling pathway. By
blocking V1a receptors, **Pecavaptan** is expected to counteract this vasoconstriction, leading
to a reduction in systemic vascular resistance and afterload.



 V2 Receptor Antagonism: V2 receptors are predominantly found in the principal cells of the kidney's collecting ducts. AVP binding to V2 receptors activates the Gs signaling pathway, leading to the insertion of aquaporin-2 water channels into the apical membrane and subsequent water reabsorption. **Pecavaptan**'s antagonism of V2 receptors inhibits this process, resulting in aquaresis (the excretion of electrolyte-free water) and a reduction in fluid retention.

## **Signaling Pathways**

The antagonistic action of **Pecavaptan** on the V1a and V2 receptor signaling pathways is depicted below.





Click to download full resolution via product page

Figure 2: Pecavaptan's Antagonism of Vasopressin Signaling Pathways



### **Receptor Binding Affinity and In Vitro Potency**

**Pecavaptan** demonstrates high affinity and potent antagonism at both human and canine vasopressin receptors.

| Target              | Assay Type       | Value (nM) | Reference(s) |
|---------------------|------------------|------------|--------------|
| Human V1a Receptor  | Ki               | 0.5        | [1]          |
| Human V2 Receptor   | Ki               | 0.6        | [1]          |
| Human V1a Receptor  | IC <sub>50</sub> | 3.6        | [1]          |
| Human V2 Receptor   | IC50             | 1.7        | [1]          |
| Canine V1a Receptor | IC50             | 4.4        | [1]          |
| Canine V2 Receptor  | IC50             | 1.3        | [1]          |

# Preclinical and Clinical Data In Vivo Studies in a Canine Model of Heart Failure

The efficacy of **Pecavaptan** was evaluated in a canine tachypacing-induced model of heart failure.

In conscious dogs with heart failure, a single intravenous dose of **Pecavaptan** resulted in significant improvements in cardiac output and a reduction in total peripheral resistance compared to placebo.

| Parameter                            | Change with<br>Pecavaptan (0.01-<br>0.3 mg/kg IV) | P-value vs. Placebo | Reference(s) |
|--------------------------------------|---------------------------------------------------|---------------------|--------------|
| Cardiac Output (CO)                  | +0.26 ± 0.17 L/min                                | 0.0086              |              |
| Cardiac Index (CI)                   | +0.58 ± 0.39 L/min/m <sup>2</sup>                 | 0.009               |              |
| Total Peripheral<br>Resistance (TPR) | -5348.6 ± 3601.3<br>dyn·s/cm⁵                     | < 0.0001            |              |



#### **Clinical Trials**

**Pecavaptan** has been investigated in a Phase II clinical trial, AVANTI (NCT03901729), in patients with congestive heart failure.[4]

The AVANTI trial was a multicenter, randomized, double-blind, active and placebo-controlled study designed to assess the efficacy of **Pecavaptan** in patients with heart failure and persistent congestion. The trial consisted of two parts:

- Part A: Patients received **Pecavaptan** or placebo as adjunctive therapy to standard of care for 30 days.
- Part B: Patients were randomized to either continue with furosemide or switch to
   Pecavaptan as monotherapy for an additional 30 days.

# **Experimental Protocols**In Vitro Receptor Binding and Functional Assays

While specific, detailed protocols for the **Pecavaptan** studies are not publicly available, a general methodology for vasopressin receptor binding and functional assays is described below.







Click to download full resolution via product page

Figure 3: General Workflow for In Vitro Receptor Assays

### **Canine Tachypacing-Induced Heart Failure Model**

The in vivo studies of **Pecavaptan** utilized a well-established canine model of heart failure induced by rapid cardiac pacing.





Click to download full resolution via product page

Figure 4: Experimental Workflow for the Canine Heart Failure Model

### Conclusion

**Pecavaptan** is a novel dual vasopressin V1a/V2 receptor antagonist with a promising pharmacological profile for the potential treatment of congestive heart failure. Its balanced antagonism offers the possibility of both effective aquaresis and beneficial hemodynamic effects. The preclinical data in a canine model of heart failure demonstrated improvements in cardiac function. Further clinical evaluation will be necessary to fully elucidate its therapeutic potential and safety profile in patients.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. research.rug.nl [research.rug.nl]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A multicentre, randomized, double-blind, active and placebo-controlled study of pecavaptan, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial remodeling and bioelectric changes in tachycardia-induced heart failure in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pecavaptan (BAY 1753011) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609889#pecavaptan-bay-1753011-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com